[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a natural product found in Nephelium ramboutan-ake with data available.
A group of adenine ribonucleotides in which the phosphate residues of each adenine ribonucleotide act as bridges in forming diester linkages between the ribose moieties.
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
CAS No.:
Cat. No.: VC13522848
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N5O7P |
|---|---|
| Molecular Weight | 347.22 g/mol |
| IUPAC Name | [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20) |
| Standard InChI Key | UDMBCSSLTHHNCD-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a purine base (adenine) linked to a ribose sugar moiety via a β-N9-glycosidic bond. The ribose ring is substituted with hydroxyl groups at the 3' and 4' positions and a methyl dihydrogen phosphate group at the 5' position . The stereochemistry of the ribose ring is critical, with configurations at positions 2R, 3S, 4R, and 5R ensuring biological activity. The SMILES notation accurately represents its structure .
Physical and Chemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 347.22 g/mol |
| Exact Mass | 347.06308480 g/mol |
| Topological Polar Surface Area | 186.00 Ų |
| XlogP | -3.50 |
| Solubility | Highly polar, water-soluble |
The compound’s low XlogP value (-3.50) indicates high hydrophilicity, consistent with its phosphate group and hydroxyl substituents . Its topological polar surface area (186 Ų) further underscores its polarity, influencing membrane permeability and bioavailability .
Synthesis and Purification
Synthetic Routes
Synthesis involves multi-step organic reactions to preserve stereochemistry. A common approach includes:
-
Glycosylation: Coupling adenine with a protected ribose derivative under controlled conditions.
-
Phosphorylation: Introducing the phosphate group using phosphoramidite or -based reagents .
-
Deprotection: Removing protecting groups (e.g., acetyl or benzyl) via hydrolysis or catalytic hydrogenation.
Purification and Characterization
High-performance liquid chromatography (HPLC) is employed for purification, achieving >95% purity. Structural confirmation relies on:
-
Nuclear Magnetic Resonance (NMR): - and -NMR verify stereochemistry and functional groups.
-
Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns .
Biological Activity and Mechanisms
Proven Targets
The compound interacts with several biological targets:
| Target | Activity (EC₅₀/IC₅₀) | Assay Type |
|---|---|---|
| Adenosine A1 Receptor | 500 nM | Super-PRED |
| Fructose-1,6-bisphosphatase | 140 nM | Super-PRED |
Its inhibition of fructose-1,6-bisphosphatase suggests potential in regulating gluconeogenesis . Interaction with adenosine receptors implies neuromodulatory or cardiovascular effects .
Predicted Targets
Computational models (Super-PRED) identify additional targets:
| Target | Probability (%) | Model Accuracy (%) |
|---|---|---|
| NF-κB p105 subunit | 98.49 | 96.09 |
| Cysteinyl leukotriene receptor | 97.75 | 80.33 |
These predictions highlight potential anti-inflammatory and immunomodulatory applications .
Pharmacological Applications
Antiviral Activity
As a vidarabine derivative, this compound inhibits viral DNA polymerase, showing efficacy against herpesviruses and poxviruses . Its monophosphate form enhances cellular uptake compared to parent nucleosides.
Cancer Research
Preliminary studies suggest antiproliferative effects in leukemia cells by disrupting purine metabolism . Synergy with other antimetabolites (e.g., 5-fluorouracil) is under investigation.
Research Gaps and Future Directions
ADMET Profiling
No comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) data exist . Future studies should address:
-
Bioavailability: Impact of hydrophilicity on oral absorption.
-
Metabolic Stability: Susceptibility to phosphatase-mediated degradation.
Structural Optimization
Modifications to the ribose or phosphate groups may enhance target selectivity or stability. For example, prodrug strategies (e.g., esterification) could improve membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume